2-Chloro-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)aniline
Overview
Description
2-Chloro-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)aniline is an organic compound that belongs to the class of phenyloxadiazoles. These compounds are characterized by a benzene ring linked to a 1,2,4-oxadiazole ring through a carbon-carbon or carbon-nitrogen bond. The 1,2,4-oxadiazole ring is a well-known pharmacophore frequently encountered in active pharmaceutical ingredients with various therapeutic focuses .
Preparation Methods
The synthesis of 2-Chloro-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)aniline can be achieved through a one-pot method involving the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the production of structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the need for protective groups . The reaction scope includes aryl, hetaryl, and cycloalkyl amidoxime and isatoic anhydrides with different substituents in the aromatic ring as well as at the amide nitrogen atom .
Chemical Reactions Analysis
2-Chloro-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)aniline undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include THF (tetrahydrofuran), ethanol, and sulfuric acid . The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with amidoximes and isatoic anhydrides in a NaOH–DMSO medium results in the formation of 1,2,4-oxadiazoles .
Scientific Research Applications
2-Chloro-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)aniline has a wide range of scientific research applications. The 1,2,4-oxadiazole ring is a versatile pharmacophore found in various active pharmaceutical ingredients. It has been used in the development of drugs for the treatment of Duchenne muscular dystrophy, hypertension, and Parkinson’s disease . Additionally, 1,2,4-oxadiazole derivatives have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy, agents for the treatment of age-related diseases, antimicrobials, and novel classes of peroxisome proliferator-activated receptor α/δ dual agonists . These compounds are also utilized in the development of energetic materials, fluorescent dyes, OLEDs, sensors, and insecticides .
Mechanism of Action
The mechanism of action of 2-Chloro-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)aniline involves its interaction with specific molecular targets and pathways. The 1,2,4-oxadiazole ring is known to possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen atoms . This allows the compound to interact with various biological targets, leading to its therapeutic effects. For example, 1,2,4-oxadiazole derivatives have been shown to inhibit human carbonic anhydrase isoforms, which are involved in cancer therapy .
Comparison with Similar Compounds
2-Chloro-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)aniline can be compared with other similar compounds, such as 2-chloro-4-(methylsulfonyl)phenyl-1,2,4-oxadiazole . These compounds share the 1,2,4-oxadiazole ring but differ in their substituents, leading to variations in their chemical and biological properties.
Properties
IUPAC Name |
2-chloro-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O/c12-8-5-7(3-4-9(8)13)11-14-10(15-16-11)6-1-2-6/h3-6H,1-2,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDPJGXXWWLECCO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NOC(=N2)C3=CC(=C(C=C3)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.